molecular formula C5H6 B14750890 Spiro[2.2]pent-1-ene CAS No. 661-39-2

Spiro[2.2]pent-1-ene

Cat. No.: B14750890
CAS No.: 661-39-2
M. Wt: 66.10 g/mol
InChI Key: YGSMGHRVKGFZPG-UHFFFAOYSA-N
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Description

Spiro[2.2]pent-1-ene is a unique organic compound characterized by its spirocyclic structure, where two cyclopropane rings are connected through a single carbon atom. This compound is known for its high ring strain and interesting chemical properties, making it a subject of study in various fields of chemistry.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Spiro[2.2]pent-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of less strained ring systems.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the spiro carbon or the cyclopropane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxides and ozone.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce less strained hydrocarbons .

Mechanism of Action

The mechanism of action of Spiro[2.2]pent-1-ene involves its high ring strain, which makes it highly reactive. This reactivity allows it to participate in various chemical reactions, often leading to the formation of more stable products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.2]pentane: Similar in structure but lacks the double bond present in Spiro[2.2]pent-1-ene.

    Spiro[2.3]hexane: Contains a larger ring system, leading to different chemical properties.

    Spiro[3.3]heptane: Another spirocyclic compound with a larger ring system and different reactivity.

Uniqueness

This compound is unique due to its high ring strain and the presence of a double bond, which significantly affects its reactivity and makes it a valuable compound for various chemical applications .

Properties

CAS No.

661-39-2

Molecular Formula

C5H6

Molecular Weight

66.10 g/mol

IUPAC Name

spiro[2.2]pent-1-ene

InChI

InChI=1S/C5H6/c1-2-5(1)3-4-5/h1-2H,3-4H2

InChI Key

YGSMGHRVKGFZPG-UHFFFAOYSA-N

Canonical SMILES

C1CC12C=C2

Origin of Product

United States

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